molecular formula C15H14Cl2N2O3S2 B5545129 N-(2,5-dichlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(2,5-dichlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5545129
M. Wt: 405.3 g/mol
InChI Key: UMRLDASTHKXPAP-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular, neurological, and inflammatory disorders.

Scientific Research Applications

Luminescent Anion Receptors

  • Research Context : Thioamides, urea, and thiourea derivatives of specific chlorides have been synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes.
  • Application : These complexes act as receptors for anions via hydrogen bonding and electrostatic interactions, showing potential for anion sensing in luminescence, UV-Vis, and NMR spectroscopic methods (Odago et al., 2011).

Anticancer Activity

  • Research Context : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, showing in vitro cytotoxicity against four cell lines.
  • Application : These derivatives exhibit good inhibitory activity, particularly products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Antibacterial and Antifungal Activity

  • Research Context : Synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds.
  • Application : These compounds showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

Organic Semiconductor Applications

  • Research Context : Study on molecular modifications of naphtho[2,3-b:6,7-b′]dithiophene diimide (NDTI) by introducing electron-deficient substituents.
  • Application : Development of superior n-channel organic semiconductors for organic thin-film transistors (OTFTs) (Nakano et al., 2015).

Improved Organic Solar Cells Performance

  • Research Context : Utilization of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine for enhancing work function and conductivity.
  • Application : Enhanced performance in organic solar cells, showcasing potential in improving organic electronic devices' efficiency (Zeng et al., 2020).

Fluorescence and Ink Applications

  • Research Context : Synthesis and study of 2-functionally substituted thieno[3,2-c]quinoline derivatives.
  • Application : These compounds exhibit moderate to high fluorescence, suitable for applications such as invisible ink dyes (Bogza et al., 2018).

Antidepressant and Nootropic Agents

  • Research Context : Synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds.
  • Application : Investigated for their antidepressant activity, showing potential in the development of CNS active agents for therapeutic use (Thomas et al., 2016).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S2/c16-10-3-4-12(17)13(7-10)18-15(20)14-8-11(9-23-14)24(21,22)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRLDASTHKXPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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